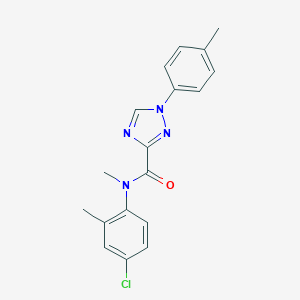![molecular formula C17H14O3 B278999 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, also known as HACA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HACA belongs to the family of chalcones, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is not fully understood. However, it is believed that 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one exerts its biological activities by modulating various signaling pathways in the body. For example, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth (Kumar et al., 2018). Similarly, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in the regulation of cell growth and survival (Kaur et al., 2019).
Biochemical and Physiological Effects
2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been shown to exhibit various biochemical and physiological effects. In a study conducted by Kumar et al. (2018), 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one was found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. Similarly, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has also been shown to induce apoptosis in breast cancer cells by activating caspase-3 and PARP cleavage (Kaur et al., 2019).
実験室実験の利点と制限
One of the major advantages of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is its diverse biological activities, which makes it a promising candidate for various applications. Moreover, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is its poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one. One potential direction is to further investigate the mechanism of action of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one and identify its molecular targets. This could lead to the development of more specific and effective therapies for various diseases. Another potential direction is to explore the use of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one as a building block for the synthesis of new materials with unique properties. Finally, more studies are needed to evaluate the safety and toxicity of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, which is important for its potential use in various applications.
Conclusion
In conclusion, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one exhibits diverse biological activities, including anti-inflammatory, antioxidant, and anticancer activities. The mechanism of action of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is not fully understood, but it is believed to modulate various signaling pathways in the body. 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has several advantages, such as its diverse biological activities and ease of synthesis, but also has limitations, such as its poor solubility in water. Finally, there are several future directions for the study of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, including further investigation of its mechanism of action, evaluation of its safety and toxicity, and exploration of its potential use as a building block for the synthesis of new materials.
合成法
The synthesis of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one involves the condensation of 3-methylacetophenone and cycloheptanone in the presence of sodium hydroxide and ethanol. The resulting product is then treated with acetic anhydride and hydrochloric acid to obtain 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one in high yield. The chemical structure of 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one is shown in Figure 1.
科学的研究の応用
2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential applications in various fields. In the field of medicine, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In a study conducted by Kaur et al. (2019), 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one was found to inhibit the growth of breast cancer cells by inducing apoptosis. Similarly, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in a study conducted by Kumar et al. (2018).
In addition to its medicinal properties, 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one has also been studied for its potential applications in the field of material science. In a study conducted by Li et al. (2020), 2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one was used as a building block for the synthesis of a new type of fluorescent material. The resulting material exhibited strong fluorescence and could potentially be used in various applications, such as bioimaging and sensing.
特性
製品名 |
2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one |
|---|---|
分子式 |
C17H14O3 |
分子量 |
266.29 g/mol |
IUPAC名 |
2-hydroxy-3-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H14O3/c1-12-5-4-6-13(11-12)9-10-15(18)14-7-2-3-8-16(19)17(14)20/h2-11H,1H3,(H,19,20)/b10-9+ |
InChIキー |
KEONEUMDAWDQQY-MDZDMXLPSA-N |
異性体SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O |
SMILES |
CC1=CC=CC(=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
正規SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278917.png)
![ethyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278918.png)

![N-[4-(aminosulfonyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278924.png)
![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)








